molecular formula C17H23Br2N3O B13968478 [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide

[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide

Cat. No.: B13968478
M. Wt: 445.2 g/mol
InChI Key: SRAYLNLUNZDJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide: is a complex organic compound with a unique structure that combines an imidazole ring, a piperidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursors. The phenylethyl group is then introduced through a series of reactions, including alkylation and condensation. The final step involves the formation of the dihydrobromide salt, which is achieved by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the imidazole ring or the piperidine ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction may produce saturated imidazole or piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into their function and regulation.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone hydrochloride
  • [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone sulfate
  • [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone nitrate

Comparison: Compared to its similar compounds, [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide may exhibit unique properties due to the presence of the dihydrobromide salt. This can affect its solubility, stability, and reactivity, making it distinct in terms of its chemical and biological behavior.

Properties

Molecular Formula

C17H23Br2N3O

Molecular Weight

445.2 g/mol

IUPAC Name

[1-(2-phenylethyl)imidazol-2-yl]-piperidin-4-ylmethanone;dihydrobromide

InChI

InChI=1S/C17H21N3O.2BrH/c21-16(15-6-9-18-10-7-15)17-19-11-13-20(17)12-8-14-4-2-1-3-5-14;;/h1-5,11,13,15,18H,6-10,12H2;2*1H

InChI Key

SRAYLNLUNZDJHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=NC=CN2CCC3=CC=CC=C3.Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.